molecular formula C19H20Cl2N2O4S B12855111 (R)-3,5-Dichloro-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)benzenesulfonamide

(R)-3,5-Dichloro-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)benzenesulfonamide

Cat. No.: B12855111
M. Wt: 443.3 g/mol
InChI Key: MAAVMQOSSQQYOX-INIZCTEOSA-N
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Description

®-3,5-Dichloro-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes dichloro, isopropyl, dihydrooxazol, and methoxyphenyl groups, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,5-Dichloro-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the oxazoline ring: This can be achieved by reacting an appropriate amino alcohol with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the dichloro and methoxy groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, ®-3,5-Dichloro-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)benzenesulfonamide may be studied for its potential biological activity. This can include its interaction with enzymes, receptors, or other biological targets.

Medicine

The compound may have potential applications in medicine, particularly as a lead compound for the development of new drugs. Its structure can be modified to enhance its pharmacological properties, such as potency, selectivity, and bioavailability.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings. Its unique chemical properties can contribute to the performance and functionality of these materials.

Mechanism of Action

The mechanism of action of ®-3,5-Dichloro-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to the modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    ®-N-(2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide: This compound shares a similar core structure but differs in the substitution pattern on the aromatic ring.

    (S)-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)phenolato]ruthenium(II): This compound includes a ruthenium metal center and is used in different applications.

Uniqueness

The uniqueness of ®-3,5-Dichloro-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)benzenesulfonamide lies in its specific substitution pattern and the presence of both dichloro and methoxy groups. This combination of features can lead to distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H20Cl2N2O4S

Molecular Weight

443.3 g/mol

IUPAC Name

3,5-dichloro-N-[2-methoxy-6-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]benzenesulfonamide

InChI

InChI=1S/C19H20Cl2N2O4S/c1-11(2)16-10-27-19(22-16)15-5-4-6-17(26-3)18(15)23-28(24,25)14-8-12(20)7-13(21)9-14/h4-9,11,16,23H,10H2,1-3H3/t16-/m0/s1

InChI Key

MAAVMQOSSQQYOX-INIZCTEOSA-N

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C2=C(C(=CC=C2)OC)NS(=O)(=O)C3=CC(=CC(=C3)Cl)Cl

Canonical SMILES

CC(C)C1COC(=N1)C2=C(C(=CC=C2)OC)NS(=O)(=O)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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